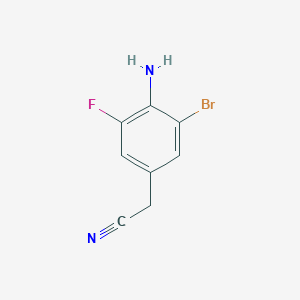
2-(4-Amino-3-bromo-5-fluorophenyl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Amino-3-bromo-5-fluorophenyl)acetonitrile is an organic compound with a molecular formula of C8H6BrFN2. This compound is characterized by the presence of amino, bromo, and fluoro substituents on a phenyl ring, along with an acetonitrile group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-3-bromo-5-fluorophenyl)acetonitrile typically involves the following steps:
Bromination: The starting material, 4-fluoroaniline, undergoes bromination using bromine or a brominating agent to introduce the bromo group at the 3-position.
Nitrile Formation: The brominated intermediate is then reacted with a cyanide source, such as sodium cyanide or potassium cyanide, to form the acetonitrile group.
Amination: Finally, the compound is subjected to amination to introduce the amino group at the 4-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Amino-3-bromo-5-fluorophenyl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amine derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products
Substitution: Derivatives with different substituents replacing the bromo or fluoro groups.
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Coupling: Biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2-(4-Amino-3-bromo-5-fluorophenyl)acetonitrile is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and protein-ligand binding.
Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(4-Amino-3-bromo-5-fluorophenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino, bromo, and fluoro groups allows it to form strong interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Amino-3-chloro-5-fluorophenyl)acetonitrile
- 2-(4-Amino-3-bromo-5-chlorophenyl)acetonitrile
- 2-(4-Amino-3-iodo-5-fluorophenyl)acetonitrile
Uniqueness
2-(4-Amino-3-bromo-5-fluorophenyl)acetonitrile is unique due to the specific combination of amino, bromo, and fluoro substituents, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C8H6BrFN2 |
|---|---|
Molekulargewicht |
229.05 g/mol |
IUPAC-Name |
2-(4-amino-3-bromo-5-fluorophenyl)acetonitrile |
InChI |
InChI=1S/C8H6BrFN2/c9-6-3-5(1-2-11)4-7(10)8(6)12/h3-4H,1,12H2 |
InChI-Schlüssel |
MUDVGUKEKLLHMF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1F)N)Br)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



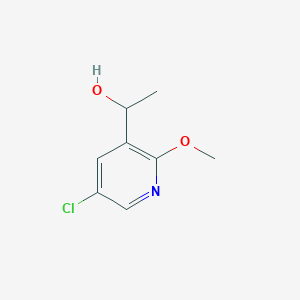
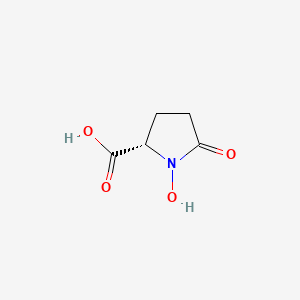
![9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B13119021.png)


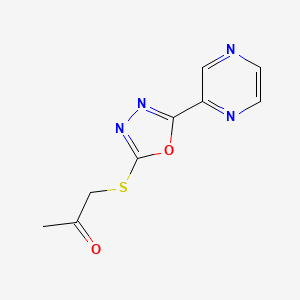
![[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;4-methylbenzenesulfonate;4-methylbenzenesulfonic acid](/img/structure/B13119043.png)
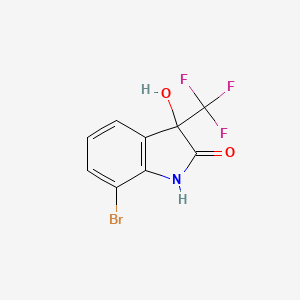



![(2S)-1-[(trifluoromethyl)sulfanyl]propan-2-aminium4-methylbenzenesulfonate](/img/structure/B13119069.png)

